Cas no 2171948-70-0 (1-(1-amino-2-methylpropyl)cyclobutan-1-ol)

1-(1-Amino-2-methylpropyl)cyclobutan-1-ol is a chiral amino alcohol derivative characterized by a cyclobutane ring and a branched alkylamine substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and asymmetric catalysts. Its rigid cyclobutane scaffold and stereogenic centers make it valuable for constructing constrained peptidomimetics or ligands in metal-catalyzed reactions. The presence of both hydroxyl and amino functional groups allows for further derivatization, enabling applications in medicinal chemistry and material science. Its structural features contribute to enhanced stereoselectivity and stability in synthetic pathways, making it a useful building block for complex molecular architectures.
1-(1-amino-2-methylpropyl)cyclobutan-1-ol structure
2171948-70-0 structure
Product name:1-(1-amino-2-methylpropyl)cyclobutan-1-ol
CAS No:2171948-70-0
MF:C8H17NO
MW:143.226682424545
CID:6102217
PubChem ID:18373753

1-(1-amino-2-methylpropyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-amino-2-methylpropyl)cyclobutan-1-ol
    • SCHEMBL7101798
    • 2171948-70-0
    • EN300-1638398
    • Inchi: 1S/C8H17NO/c1-6(2)7(9)8(10)4-3-5-8/h6-7,10H,3-5,9H2,1-2H3
    • InChI Key: GYJTUKPIEHUTNK-UHFFFAOYSA-N
    • SMILES: OC1(C(C(C)C)N)CCC1

Computed Properties

  • Exact Mass: 143.131014166g/mol
  • Monoisotopic Mass: 143.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 46.2Ų

1-(1-amino-2-methylpropyl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1638398-0.1g
1-(1-amino-2-methylpropyl)cyclobutan-1-ol
2171948-70-0
0.1g
$640.0 2023-06-04
Enamine
EN300-1638398-0.05g
1-(1-amino-2-methylpropyl)cyclobutan-1-ol
2171948-70-0
0.05g
$612.0 2023-06-04
Enamine
EN300-1638398-10.0g
1-(1-amino-2-methylpropyl)cyclobutan-1-ol
2171948-70-0
10g
$3131.0 2023-06-04
Enamine
EN300-1638398-500mg
1-(1-amino-2-methylpropyl)cyclobutan-1-ol
2171948-70-0
500mg
$877.0 2023-09-22
Enamine
EN300-1638398-2500mg
1-(1-amino-2-methylpropyl)cyclobutan-1-ol
2171948-70-0
2500mg
$1791.0 2023-09-22
Enamine
EN300-1638398-10000mg
1-(1-amino-2-methylpropyl)cyclobutan-1-ol
2171948-70-0
10000mg
$3929.0 2023-09-22
Enamine
EN300-1638398-5.0g
1-(1-amino-2-methylpropyl)cyclobutan-1-ol
2171948-70-0
5g
$2110.0 2023-06-04
Enamine
EN300-1638398-0.25g
1-(1-amino-2-methylpropyl)cyclobutan-1-ol
2171948-70-0
0.25g
$670.0 2023-06-04
Enamine
EN300-1638398-1.0g
1-(1-amino-2-methylpropyl)cyclobutan-1-ol
2171948-70-0
1g
$728.0 2023-06-04
Enamine
EN300-1638398-5000mg
1-(1-amino-2-methylpropyl)cyclobutan-1-ol
2171948-70-0
5000mg
$2650.0 2023-09-22

Additional information on 1-(1-amino-2-methylpropyl)cyclobutan-1-ol

Introduction to 1-(1-amino-2-methylpropyl)cyclobutan-1-ol (CAS No. 2171948-70-0)

1-(1-amino-2-methylpropyl)cyclobutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2171948-70-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This cycloaliphatic amine alcohol exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of both amino and hydroxyl functional groups, coupled with a cyclobutane core, makes this molecule a versatile intermediate for the development of novel therapeutic agents.

The structural motif of 1-(1-amino-2-methylpropyl)cyclobutan-1-ol consists of a cyclobutane ring substituted with a primary amine group at the 1-position and a hydroxyl group at the 1-position as well. The N-substituent is linked to a 1-amino-2-methylpropyl chain, which introduces steric and electronic variations that can influence the compound's biological activity. This particular arrangement has been explored in recent studies for its potential role in modulating enzyme inhibition and receptor binding interactions.

In recent years, the pharmaceutical industry has shown increasing interest in cycloaliphatic compounds due to their favorable pharmacokinetic properties and reduced metabolic liability. The cyclobutane ring, in particular, is known for its ability to enhance binding affinity and selectivity, making it an attractive scaffold for drug design. 1-(1-amino-2-methylpropyl)cyclobutan-1-ol represents an advanced building block that can be further modified to develop molecules with enhanced pharmacological profiles.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of peptidomimetics and protease inhibitors. The amino group at the cyclobutane ring can be readily functionalized to introduce various pharmacophores, while the hydroxyl group provides a site for further derivatization. These features make it an ideal candidate for exploring new therapeutic strategies against a wide range of diseases.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 1-(1-amino-2-methylpropyl)cyclobutan-1-ol with greater accuracy. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The cycloaliphatic core is predicted to interact favorably with target proteins, while the flexible side chain allows for optimal positioning within the active site.

The synthesis of 1-(1-amino-2-methylpropyl)cyclobutan-1-ol has been optimized using modern organic chemistry techniques, including transition metal-catalyzed reactions and asymmetric synthesis methods. These approaches have enabled the production of high-purity samples suitable for detailed biological evaluation. The synthetic pathways developed for this compound have also provided insights into general methodologies for constructing complex cycloaliphatic scaffolds.

In clinical research, 1-(1-amino-2-methylpropyl)cyclobutan-1-ol has been investigated as a potential lead compound for treating neurological disorders. Preliminary studies have indicated that derivatives of this molecule may modulate neurotransmitter release and receptor function, offering new avenues for therapeutic intervention. The ability to fine-tune its structure through chemical modification allows researchers to tailor its pharmacological effects to specific disease targets.

The compound's stability under various storage conditions has also been evaluated, demonstrating its suitability for industrial-scale production. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have confirmed its structural integrity, ensuring consistency in quality control processes. These findings are crucial for advancing it towards clinical trials and commercialization.

The environmental impact of synthesizing and handling 1-(1-amino-2-methylpropyl)cyclobutan-1-ol has also been considered in recent studies. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce energy consumption. Such sustainable practices are essential for ensuring the long-term viability of pharmaceutical compounds in an increasingly eco-conscious world.

Future research directions include exploring the stereochemical aspects of 1-(1-amino-2-methylpropyl)cyclobutan-1-ol derivatives. By controlling chirality at key positions within the molecule, researchers aim to enhance its selectivity and reduce off-target effects. This approach aligns with current trends in drug development, where enantiopure compounds are often preferred due to their improved safety profiles.

In conclusion, 1-(1-amino-2-methylpropyl)cyclobutan-1-ol (CAS No. 2171948-70-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility, make it an invaluable tool for developing novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a critical role in addressing unmet medical needs.

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